Z-Methyl-O,N,N-azoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Methyl-O,N,N-azoxyethane typically involves the reaction of methylamine with nitrous acid, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Z-Methyl-O,N,N-azoxyethane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophilic substitution reactions where nucleophiles replace specific atoms or groups in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction could produce amines .
Scientific Research Applications
Z-Methyl-O,N,N-azoxyethane has been extensively studied for its carcinogenic properties. It is used in research to understand the mechanisms of cancer development and to test the efficacy of potential cancer treatments . Additionally, it serves as a model compound in studies related to chemical carcinogenesis and toxicology .
Mechanism of Action
The carcinogenic effects of Z-Methyl-O,N,N-azoxyethane are believed to be due to its ability to form DNA adducts, leading to mutations and cancer development . The compound is metabolized in the body to form reactive intermediates that interact with DNA, causing damage and initiating carcinogenesis . Key molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
- Azoxymethane
- Azoxyethane
- Z-Ethyl-O,N,N-azoxymethane
Comparison: Z-Methyl-O,N,N-azoxyethane is unique in its specific structure and reactivity. Compared to azoxymethane and azoxyethane, it has distinct carcinogenic properties and induces different types of tumors in experimental models . Its molecular structure allows for specific interactions with DNA, making it a valuable compound in cancer research .
Properties
CAS No. |
57497-34-4 |
---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
ethylimino-methyl-oxidoazanium |
InChI |
InChI=1S/C3H8N2O/c1-3-4-5(2)6/h3H2,1-2H3 |
InChI Key |
JPBFRFFNPXMVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN=[N+](C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.